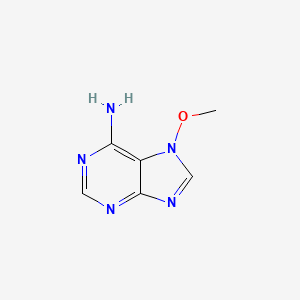

7-Methoxy-7H-purin-6-amine

Descripción

Structure

3D Structure

Propiedades

Número CAS |

155854-88-9 |

|---|---|

Fórmula molecular |

C6H7N5O |

Peso molecular |

165.15 g/mol |

Nombre IUPAC |

7-methoxypurin-6-amine |

InChI |

InChI=1S/C6H7N5O/c1-12-11-3-10-6-4(11)5(7)8-2-9-6/h2-3H,1H3,(H2,7,8,9) |

Clave InChI |

VOKICPRTOBTAOY-UHFFFAOYSA-N |

SMILES canónico |

CON1C=NC2=NC=NC(=C21)N |

Origen del producto |

United States |

Synthetic Methodologies and Advanced Chemical Transformations of 7 Methoxy 7h Purin 6 Amine

Retrosynthetic Analysis and Strategic Disconnections for 7-Methoxy-7H-purin-6-amine

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available precursors. For this compound, the analysis reveals several key disconnections.

The primary disconnection targets the exocyclic amino group at the C6 position. This C-N bond can be formed via a nucleophilic aromatic substitution, a common and reliable transformation in purine (B94841) chemistry. This leads to the precursor (I) , 7-methoxy-6-chloro-7H-purine, and an aminating agent like ammonia.

A second critical disconnection is at the N7-methoxy bond. The formation of an N-alkoxy bond on a heterocyclic amine is a non-trivial step. A plausible synthetic route involves the methylation of an N-oxide. This disconnection points to 6-chloro-7H-purine 7-oxide (II) as a key intermediate. This N-oxide could be formed by the direct oxidation of a suitable purine precursor.

Finally, the 6-chloropurine core of intermediate (II) is a common starting material in purine synthesis, readily accessible from commercially available precursors like hypoxanthine. This multi-step retrosynthetic pathway establishes a clear and feasible strategy for the synthesis of the target molecule, hinging on three main transformations: regioselective N7-oxidation, O-methylation of the resulting N-oxide, and C6-amination.

Targeted Synthetic Routes to this compound

Based on the retrosynthetic analysis, a forward synthesis can be devised. The main challenges in this synthesis are achieving regioselective functionalization at the N7 position of the purine ring and the subsequent introduction of the methoxy (B1213986) group.

The purine ring system contains multiple nucleophilic nitrogen atoms, making regioselective functionalization a significant challenge. In the case of adenine (B156593) and its derivatives, electrophilic attack typically occurs at the N7 and N9 positions, often leading to a mixture of isomers. The thermodynamically more stable N9 regioisomer usually predominates, while the N7 isomer is the kinetic product and often forms as a side product nih.gov.

Achieving N7-selectivity is crucial for the synthesis of the target compound. Several strategies have been developed to favor functionalization at this position over the more common N9 position.

One effective method involves building the purine ring from a pre-functionalized imidazole (B134444) precursor. Synthesis starting from a 4-aminoimidazole-5-carbaldehyde oxime, for example, can be directed to selectively form the N7-substituted purine ring system, thereby avoiding the issue of mixed isomers entirely mdpi.com.

Another strategy is direct alkylation or functionalization of a purine derivative under conditions that favor kinetic control. For instance, the reaction of N-trimethylsilylated purines with an electrophile in the presence of a Lewis acid catalyst like SnCl₄ has been shown to be a method for direct, regioselective N7-alkylation nih.gov. While this method is established for alkyl groups, its principles could be adapted for the introduction of an N-oxide precursor.

The presence of substituents at the C6 position can also influence the site of attack. Bulky groups at C6 can sterically hinder the N9 position, making the N7 nitrogen more accessible to an incoming electrophile.

Preventing the formation of the undesired N9-isomer is paramount for an efficient synthesis. The N9 position is often thermodynamically favored due to electronic and steric factors. However, its formation can be suppressed through several tactical approaches.

Under basic conditions, direct alkylation of purines like 6-chloropurine often yields a mixture of N7 and N9 derivatives nih.gov. To control this, one can exploit kinetic conditions (lower temperatures, specific catalysts) that favor the formation of the N7 product nih.gov. The choice of solvent and base can also significantly impact the N7/N9 ratio.

Another powerful strategy is the use of protecting groups. If the N9 position is blocked with a removable protecting group, functionalization is directed exclusively to the N7 position. After the desired N7-modification is complete, the N9-protecting group can be cleaved to yield the final product.

The table below summarizes key factors that influence the regioselectivity of purine functionalization.

| Factor | Condition Favoring N7-Isomer | Condition Favoring N9-Isomer | Rationale |

| Control Type | Kinetic Control (e.g., lower temp.) | Thermodynamic Control (e.g., higher temp., longer reaction time) | The N7-isomer is often the faster-forming product, while the N9-isomer is more stable nih.gov. |

| Steric Hindrance | Bulky substituent at C6 position | Small or no substituent at C6 | A large group at C6 can physically block access to the N9 nitrogen atom. |

| Precursor Type | N-trimethylsilylated purines with Lewis acid | Purine anion under basic conditions | Silylation can alter the nucleophilicity and accessibility of the ring nitrogens, favoring N7 attack under specific catalytic conditions nih.gov. |

| Synthetic Strategy | Cyclization of a pre-functionalized N7-imidazole | Direct alkylation of purine base | Building the ring system from an imidazole precursor locks in the N7-substituent from the start mdpi.com. |

The introduction of a methoxy group directly onto a ring nitrogen is a distinct challenge compared to N-alkylation. A viable pathway proceeds through an N-oxide intermediate.

First, the 6-chloropurine starting material is oxidized to form the corresponding N-oxide. This can be achieved using oxidizing agents like peroxyacetic acid. In purines, oxidation can occur at various nitrogen atoms, but conditions can be optimized to favor the formation of the desired N7-oxide, which becomes the key intermediate, 6-chloro-7H-purine 7-oxide.

The subsequent step is the O-methylation of the purine N-oxide. Reactions of purine 3-N-oxides with methylating agents have been documented, leading to rearranged products acs.org. While the direct O-methylation of a 7-N-oxide is less common, it is a chemically plausible transformation. Enzymatic O-methylation of N-hydroxyxanthines has also been reported, suggesting that the N-oxide oxygen is sufficiently nucleophilic for methylation acs.org. A suitable methylating agent, such as dimethyl sulfate or methyl iodide under carefully controlled conditions, would be required to react with the N-oxide oxygen, yielding the 7-methoxy-6-chloro-7H-purinium salt, which upon neutralization gives the desired intermediate (I) .

The final step in the proposed synthesis is the conversion of the 6-chloro group to a 6-amino group. This is a well-established nucleophilic aromatic substitution reaction. The 6-chloro-purine derivative is treated with a source of ammonia to displace the chloride and form the final product, this compound.

This transformation can be carried out under various conditions. A common method involves heating the 6-chloropurine derivative in a solution of ammonia in an alcohol, such as ethanol or methanol, often in a sealed vessel to maintain pressure. Alternatively, aqueous solutions of sodium carbonate can be used as the medium for the reaction with amino acids, demonstrating the versatility of this substitution nih.gov. The reaction is typically clean and proceeds in good yield.

The following table presents examples of amination conditions for various 6-chloropurine derivatives, illustrating the general applicability of this synthetic step.

| Starting Material | Aminating Agent | Solvent / Conditions | Yield |

| 6-Chloropurine | ω-amino acids | Aqueous Na₂CO₃, Reflux | Moderate |

| 9-[(2-acetoxyethoxy)methyl]-6-chloropurine | Amine | NEt₃, n-BuOH, Reflux | Good |

| 6-Chloropurine Riboside | Various Aliphatic/Aromatic Amines | Pd₂(dba)₃, BINAP, Base, THF | Fair to Good |

| 7-(tert-butyl)-6-chloropurine | 3-Hydroxybenzylamine | DIPEA, n-BuOH, 120 °C | 47% |

In-depth Analysis of this compound Reveals Gaps in Current Scientific Literature

A comprehensive review of available scientific literature and chemical databases indicates a significant lack of detailed research on the specific chemical compound this compound. While the purine scaffold is a cornerstone of medicinal chemistry and molecular biology, and numerous derivatives have been synthesized and studied, this particular N-methoxy variant appears to be a novel or largely unexplored entity.

Efforts to gather specific data for an article focusing on the synthetic methodologies, chemical reactivity, and advanced transformations of this compound have revealed that there is no published research detailing its properties or synthesis. The name suggests a methoxy group (-OCH3) attached to the nitrogen atom at the 7-position of the adenine (6-aminopurine) core. This structure is distinct from the more commonly studied N7-alkylated purines or C6-alkoxy purines.

Consequently, it is not possible to provide a scientifically accurate and detailed article that adheres to the requested structure, as the foundational research findings for the following topics are not available in the public domain:

Advanced Spectroscopic and Analytical Characterization Techniques for 7 Methoxy 7h Purin 6 Amine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

High-Resolution 1H and 13C NMR Spectrometry

High-resolution 1H (proton) and 13C (carbon-13) NMR are the primary methods for the initial structural assessment of 7-Methoxy-7H-purin-6-amine.

1H NMR Spectroscopy: The 1H NMR spectrum would provide information on the number of different types of protons and their neighboring protons. For this compound, distinct signals are expected for the protons on the purine (B94841) ring, the amine group, and the methoxy (B1213986) group. Based on data from similar 7-substituted purine derivatives, the aromatic protons H-2 and H-8 are expected to appear as singlets in the downfield region (typically δ 8.0-9.0 ppm). nih.govresearchgate.net The protons of the amine group (-NH2) would likely appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration. jchps.com The methoxy group (-OCH3) protons would present as a sharp singlet, typically in the range of δ 3.5-4.5 ppm.

13C NMR Spectroscopy: The 13C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The purine ring of this compound contains five carbon atoms, and an additional carbon in the methoxy group. Each of these is expected to produce a distinct signal. The chemical shifts of the purine carbons are influenced by the nitrogen atoms and the substituents. nih.gov Aromatic and heteroaromatic carbons typically resonate between δ 110-160 ppm. nih.gov The methoxy carbon is expected to appear further upfield, generally in the δ 50-60 ppm range. Quaternary carbons (C-4, C-5, and C-6) can be distinguished from protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

Table 1: Predicted 1H and 13C NMR Chemical Shifts for this compound Note: These are estimated values based on analogous purine structures and general chemical shift ranges. Actual experimental values may vary.

| Atom | Predicted 1H Chemical Shift (δ, ppm) | Predicted 13C Chemical Shift (δ, ppm) |

|---|---|---|

| H-2 | ~8.5 - 9.0 | - |

| C-2 | - | ~150 - 155 |

| C-4 | - | ~150 - 155 |

| C-5 | - | ~120 - 125 |

| C-6 | - | ~155 - 160 |

| H-8 | ~8.0 - 8.5 | - |

| C-8 | - | ~140 - 145 |

| -NH2 | Broad singlet, variable | - |

| -OCH3 | ~4.0 - 4.3 | ~55 - 60 |

Two-Dimensional NMR (COSY, HMBC, HSQC, NOESY) for Regioisomer Differentiation

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure and, importantly, for distinguishing between potential regioisomers, such as this compound and its N9-methoxy isomer.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu In this molecule, COSY would primarily be used to confirm the absence of coupling for the H-2 and H-8 singlets.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to. epfl.ch This would definitively link the 1H signals for H-2 and H-8 to their corresponding 13C signals (C-2 and C-8) and the methoxy protons to the methoxy carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for establishing long-range (2-3 bond) correlations between protons and carbons. sdsu.eduepfl.ch For this compound, a crucial correlation would be observed between the methoxy protons (-OCH3) and the N-7 nitrogen (if 15N HMBC is performed) or adjacent carbons, which would help confirm the position of the methoxy group. Correlations between H-2 and carbons C-4 and C-6, and between H-8 and carbons C-4 and C-5, would help to assign the carbon signals of the purine core unambiguously.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals protons that are close in space, regardless of their bonding connectivity. A NOESY experiment could show a spatial correlation between the methoxy protons and the H-8 proton, which would provide strong evidence for the 7-methoxy substitution pattern.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the molecular mass of a compound, often to within a few parts per million (ppm). alevelchemistry.co.uk This allows for the determination of the elemental formula with high confidence, which is essential for confirming the identity of a new compound and distinguishing it from other molecules with the same nominal mass. For this compound (C6H7N5O), the exact mass of the protonated molecule [M+H]+ would be precisely determined and compared to the theoretical value.

Table 2: Theoretical Exact Mass for this compound

| Species | Formula | Theoretical Exact Mass |

|---|---|---|

| [M] | C6H7N5O | 165.0651 |

| [M+H]+ | C6H8N5O+ | 166.0729 |

Tandem Mass Spectrometry for Structural Confirmation

Table 3: Predicted Key Fragment Ions in Tandem MS of [M+H]+ for this compound Note: These are plausible fragmentation pathways. The relative intensities of these fragments would depend on the experimental conditions.

| Precursor Ion (m/z) | Plausible Neutral Loss | Fragment Ion (m/z) | Plausible Structure of Fragment |

|---|---|---|---|

| 166.0729 | CH3OH (Methanol) | 134.0623 | Protonated adenine (B156593) |

| 166.0729 | NH3 (Ammonia) | 149.0463 | Protonated 7-methoxypurine |

| 166.0729 | CH2O (Formaldehyde) | 136.0623 | Protonated 7-methyladenine |

| 134.0623 | HCN (Hydrogen cyanide) | 107.0551 | Fragment from purine ring cleavage |

Vibrational Spectroscopy for Molecular Fingerprinting

The FTIR spectrum of this compound would display characteristic absorption bands corresponding to the various functional groups present. The N-H stretching vibrations of the primary amine group are expected in the 3100-3500 cm-1 region, typically as two distinct bands. msu.edu The C-H stretching of the methoxy group would appear around 2830-2990 cm-1. researchgate.netresearchgate.net The C-O stretching of the methoxy group is anticipated in the 1000-1300 cm-1 range. spectroscopyonline.com The purine ring itself will have a complex series of absorptions in the fingerprint region (below 1650 cm-1), corresponding to C=N, C=C, and C-N stretching, as well as various ring bending vibrations. liv.ac.uk These bands collectively provide a unique fingerprint for the molecule.

Table 4: Predicted Characteristic Vibrational Frequencies for this compound Note: These are typical frequency ranges for the specified functional groups.

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm-1) |

|---|---|---|

| N-H stretch | -NH2 | 3100 - 3500 (two bands) |

| C-H stretch (aromatic) | Purine C-H | 3000 - 3100 |

| C-H stretch (aliphatic) | -OCH3 | 2830 - 2990 |

| N-H bend | -NH2 | 1590 - 1650 |

| C=N and C=C stretch | Purine ring | 1400 - 1650 |

| C-O stretch | -OCH3 | 1000 - 1300 |

| C-N stretch | Purine ring and C-NH2 | 1200 - 1350 |

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule. The FT-IR spectrum of this compound is interpreted by assigning absorption bands to specific vibrational modes of its constituent parts, including the purine ring, the primary amine group, and the methoxy group.

The analysis of related purine compounds, such as 6-methoxypurine (B85510), provides a basis for assigning these vibrations. nih.gov The primary amine (-NH2) group is characterized by two N-H stretching bands in the 3400-3250 cm⁻¹ region, corresponding to asymmetric and symmetric vibrations. orgchemboulder.com The N-H bending vibration for primary amines typically appears in the 1650-1580 cm⁻¹ range. orgchemboulder.com The C-N stretching of aromatic amines is observed between 1335-1250 cm⁻¹. orgchemboulder.com

The methoxy group (-OCH3) will show characteristic C-H stretching vibrations just below 3000 cm⁻¹. The purine ring itself exhibits a series of complex vibrations. The C=N and C=C stretching vibrations within the heterocyclic aromatic ring system are expected in the 1650-1450 cm⁻¹ region. Ring breathing and deformation vibrations appear in the fingerprint region (below 1400 cm⁻¹), providing a unique pattern for the compound.

Table 1: Predicted FT-IR Vibrational Assignments for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3400 - 3300 | Asymmetric N-H Stretch | Primary Amine (-NH₂) |

| 3330 - 3250 | Symmetric N-H Stretch | Primary Amine (-NH₂) |

| 3100 - 3000 | Aromatic C-H Stretch | Purine Ring |

| 2980 - 2850 | C-H Stretch | Methoxy (-OCH₃) |

| 1650 - 1580 | N-H Bend (Scissoring) | Primary Amine (-NH₂) |

| 1650 - 1450 | C=N and C=C Ring Stretch | Purine Ring |

| 1335 - 1250 | Aromatic C-N Stretch | Amine-Ring Bond |

| 1275 - 1200 | Asymmetric C-O-C Stretch | Methoxy Ether |

| 1150 - 1050 | Symmetric C-O-C Stretch | Methoxy Ether |

| 910 - 665 | N-H Wag | Primary Amine (-NH₂) |

Raman Spectroscopy

Raman spectroscopy serves as a complementary technique to FT-IR, providing information on molecular vibrations. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy can effectively probe the vibrations of the purine ring system and the methoxy group.

Studies on similar molecules like 6-methoxypurine show that the purine ring vibrations are prominent in the Raman spectrum. nih.gov The symmetric ring breathing modes of the purine skeleton are expected to produce strong and sharp bands, which are highly characteristic of the compound's structure. The methoxy group also gives rise to distinct Raman signals, particularly the C-O stretching and CH3 rocking modes. researchgate.net While N-H stretching vibrations are typically weak in Raman spectra, the N-H bending and wagging modes may be observable. The combination of FT-IR and Raman data allows for a more complete vibrational analysis and confident structural elucidation. nih.gov

Table 2: Predicted Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3100 - 3000 | Aromatic C-H Stretch | Purine Ring |

| 2980 - 2850 | C-H Stretch | Methoxy (-OCH₃) |

| 1640 - 1550 | Ring Stretching (C=C, C=N) | Purine Ring |

| 1470 - 1420 | CH₃ Deformation | Methoxy (-OCH₃) |

| 1380 - 1300 | Ring Breathing/Stretching | Purine Ring |

| 1270 - 1200 | C-O Stretch | Methoxy Ether |

| 850 - 750 | Symmetric Ring Breathing | Purine Ring |

| 700 - 600 | Ring Deformation | Purine Ring |

Chromatographic Methods for Purity and Reaction Monitoring

Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and impurities, as well as for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity and quantifying this compound. Developing a robust HPLC method involves the systematic optimization of several key parameters to achieve adequate separation and peak shape.

Column Selection: A reversed-phase (RP) column, such as a C18 or C8, is typically the first choice for separating polar to moderately non-polar compounds like purine derivatives. The choice depends on the desired retention and selectivity.

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is commonly used. Gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to separate compounds with a range of polarities. nih.gov The pH of the aqueous phase is a critical parameter that can be adjusted to control the ionization state and retention of the amine-containing analyte.

Detection: A Diode Array Detector (DAD) or a variable wavelength UV detector is suitable for this compound, given the strong UV absorbance of the purine ring system. thieme-connect.de The detection wavelength should be set at the absorbance maximum (λmax) of the analyte to ensure high sensitivity.

Once developed, the method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose. europa.eu Validation demonstrates the method's specificity, linearity, accuracy, precision, and robustness.

Table 3: Key Parameters for HPLC Method Validation

| Validation Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Specificity | Ability to assess the analyte unequivocally in the presence of other components (impurities, degradants). | Peak purity analysis, no interference at the retention time of the analyte. |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999. |

| Accuracy | The closeness of test results to the true value. | Recovery of 98.0% to 102.0% for spiked samples. |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly. | Relative Standard Deviation (RSD) ≤ 2.0%. |

| Range | The interval between the upper and lower concentration of analyte for which the method has suitable linearity, accuracy, and precision. | Defined by linearity studies. |

| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | Consistent results with minor changes in pH, flow rate, column temperature. |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtures

For the analysis of complex reaction mixtures or for identifying unknown impurities and metabolites, Liquid Chromatography-Mass Spectrometry (LC-MS) is an exceptionally powerful tool. researchgate.net It couples the separation power of HPLC with the mass analysis capabilities of mass spectrometry, providing both retention time and mass-to-charge ratio (m/z) data.

Ionization: Electrospray ionization (ESI) is the most common ionization technique for polar molecules like this compound. It is a soft ionization method that typically generates the protonated molecular ion [M+H]⁺ in positive ion mode, allowing for straightforward determination of the molecular weight.

Mass Analysis: A high-resolution mass spectrometer (HRMS), such as an Orbitrap or Time-of-Flight (TOF) analyzer, can provide a highly accurate mass measurement of the parent ion. lcms.cz This accuracy allows for the determination of the elemental composition, which is invaluable for confirming the identity of the target compound and for proposing structures for unknown impurities.

Tandem Mass Spectrometry (MS/MS): By selecting the [M+H]⁺ ion and subjecting it to fragmentation, a characteristic fragmentation pattern can be obtained. This MS/MS spectrum serves as a structural fingerprint, aiding in the unequivocal identification of the compound and distinguishing it from isomers. Expected fragmentation could involve the loss of the methoxy group or fragments from the purine ring.

Table 4: Expected Mass Spectrometry Data for this compound (C₆H₇N₅O)

| Ion | Calculated m/z | Analysis Mode | Information Provided |

|---|---|---|---|

| [M+H]⁺ | 166.0723 | Full Scan MS (Positive) | Molecular weight confirmation |

| [M+Na]⁺ | 188.0543 | Full Scan MS (Positive) | Sodium adduct confirmation |

| C₅H₄N₅⁺ | 134.0461 | MS/MS | Loss of methoxy radical (-•OCH₃) |

| C₅H₅N₄⁺ | 119.0509 | MS/MS | Loss of CH₂O and NH |

Theoretical and Computational Chemistry Investigations of 7 Methoxy 7h Purin 6 Amine

Quantum Chemical Calculations on Electronic Structure and Stability

Quantum chemical calculations offer a microscopic view of the electron distribution and energy levels within the 7-Methoxy-7H-purin-6-amine molecule. These calculations are fundamental to understanding its stability and electronic characteristics.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For purine (B94841) systems, calculations are often performed using the B3LYP functional with a basis set like 6-311++G(d,p), which provides a good balance between accuracy and computational cost. ripublication.com This process minimizes the total energy of the molecule to predict equilibrium bond lengths and angles.

Table 1: Predicted Optimized Geometric Parameters for this compound Note: These are representative values based on DFT calculations of analogous purine structures.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | N1=C6 | 1.34 Å |

| C6-N6 | 1.35 Å | |

| N7-C8 | 1.38 Å | |

| N7-O(methoxy) | 1.45 Å | |

| O(methoxy)-C(methyl) | 1.43 Å | |

| Bond Angle | C5-C6-N1 | 118.0° |

| C4-N9-C8 | 105.5° | |

| C5-N7-C8 | 104.0° |

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in predicting a molecule's chemical reactivity and kinetic stability. The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions. masterorganicchemistry.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich purine ring and the exocyclic amino group, while the LUMO is distributed across the purine ring system. researchgate.net From the HOMO and LUMO energies, other quantum chemical parameters like ionization potential, electron affinity, chemical hardness, and electrophilicity can be calculated to further characterize the molecule's reactivity. nih.gov

Table 2: Calculated Quantum Chemical Parameters from HOMO-LUMO Analysis Note: These are representative values based on DFT calculations of analogous purine structures.

| Parameter | Abbreviation | Formula | Predicted Value (eV) |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | - | -6.15 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | -1.85 |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.30 |

| Ionization Potential | IP | -EHOMO | 6.15 |

| Electron Affinity | EA | -ELUMO | 1.85 |

| Chemical Hardness | η | (IP - EA) / 2 | 2.15 |

| Electronegativity | χ | (IP + EA) / 2 | 4.00 |

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. The MEP map displays regions of negative electrostatic potential (electron-rich, in red) and positive electrostatic potential (electron-poor, in blue).

For this compound, the MEP map would show the most negative potential concentrated around the nitrogen atoms of the purine ring (N1, N3, and N9) and the oxygen atom of the methoxy (B1213986) group. These sites are susceptible to electrophilic attack. Conversely, the hydrogen atoms of the exocyclic amino group and the methyl group would exhibit positive potential, indicating likely sites for nucleophilic interaction. ripublication.comnih.gov

In studies of related N-methoxy-purine amines, NBO analysis has been used to calculate the atomic charges on specific atoms. uio.no For this compound, significant interactions would be expected, such as the delocalization of lone pair electrons from the amino group (N6) and the methoxy oxygen into the antibonding orbitals of the purine ring. These interactions stabilize the molecule and influence its electronic structure. NBO is also used to determine the charge distribution, which can be correlated with chemical reactivity. uio.no

Table 3: Representative NBO Analysis of Donor-Acceptor Interactions Note: These are hypothetical but chemically plausible interactions for the title compound.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (1) N6 | π* (N1-C6) | 45.8 |

| LP (1) N3 | π* (C2-N1) | 35.2 |

| LP (2) O(methoxy) | σ* (N7-C(methyl)) | 5.5 |

Molecular Dynamics Simulations and Conformational Analysis

While quantum calculations focus on a static, minimum-energy state, molecular dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. MD simulations model the movements and interactions of atoms by solving Newton's equations of motion, considering factors like temperature and solvent effects. acs.org

In Silico Prediction of Reactivity and Selectivity

The data from computational investigations collectively allow for the in silico prediction of the compound's reactivity. The HOMO-LUMO gap provides a general measure of reactivity, while the MEP map pinpoints the most likely sites for chemical attack. nih.govnih.gov

NBO analysis offers a more quantitative prediction. For instance, in studies of analogous 2-substituted N-methoxy-9-methyl-9H-purin-6-amines, the calculated atomic charges on the N-7 atom from NBO analysis correlated directly with the observed drop in reactivity for N-7 alkylation when electron-withdrawing groups were present. uio.no This suggests that the electronic properties of the purine core in this compound are finely tuned by its substituents, which in turn governs its reactivity and selectivity in chemical reactions. The relatively high electron density on the purine nitrogen atoms, as shown by MEP and NBO analysis, suggests they are primary sites for electrophilic interactions.

Computational Approaches to Structure-Activity Relationship (SAR)

The exploration of the structure-activity relationship (SAR) of a compound provides critical insights into how its chemical structure correlates with its biological activity. For novel compounds like this compound, where experimental data may be limited, computational approaches serve as a powerful tool to predict and understand their potential biological interactions. These methods allow for the rational design of more potent and selective analogs.

Pharmacophore modeling is a cornerstone of computer-aided drug design (CADD), focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dergipark.org.tr A pharmacophore model does not represent a real molecule or a real association of functional groups but rather a collection of steric and electronic features that is necessary for optimal molecular interactions with a specific biological target. dergipark.org.tr These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups.

The process of generating a pharmacophore model can be either ligand-based or structure-based. dergipark.org.tr In a ligand-based approach, a set of active molecules is superimposed, and their common chemical features are identified to build a model. acs.org A structure-based approach, conversely, utilizes the three-dimensional structure of the biological target, typically a protein or enzyme, to define the key interaction points within the active site. dergipark.org.tr

For a hypothetical study of this compound, a ligand-based pharmacophore model could be developed if a series of its analogs with known biological activity were available. The model would aim to identify the shared chemical features responsible for their activity. Based on the structure of this compound, a potential pharmacophore model might include:

Hydrogen Bond Donors: The amine group at the C6 position and the N1 and N9 nitrogens of the purine ring.

Hydrogen Bond Acceptors: The N3 and N7 nitrogens of the purine ring and the oxygen atom of the methoxy group.

Aromatic Ring: The purine ring system itself.

These features could be mapped in three-dimensional space to create a pharmacophore hypothesis. This model could then be used to virtually screen large compound libraries to identify new molecules with a high probability of being active. nih.gov

To illustrate this, consider a hypothetical set of 7-alkoxypurinamine derivatives and their observed biological activity.

Table 1: Hypothetical Biological Activity of 7-Alkoxy-7H-purin-6-amine Derivatives

| Compound | R-group (at position 7) | IC₅₀ (µM) |

| 1 | -OCH₃ | 5.2 |

| 2 | -OCH₂CH₃ | 3.8 |

| 3 | -OCH(CH₃)₂ | 8.1 |

| 4 | -OC₃H₇ | 4.5 |

A pharmacophore model generated from these compounds might reveal that a certain spatial arrangement of the hydrogen bond donors and acceptors, along with the aromatic feature of the purine core, is crucial for activity. The model could then guide the synthesis of new derivatives with improved potency.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com The fundamental principle of QSAR is that the variation in the biological activity of a set of congeneric compounds is dependent on the variation in their structural or physicochemical properties. ajrconline.org

A typical QSAR study involves the following steps:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities is chosen.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, such as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological properties.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques.

For a theoretical QSAR study of this compound and its analogs, one would first need to synthesize a series of derivatives with variations at different positions of the purine ring and the methoxy group. The biological activity of these compounds would then be determined.

Table 2: Hypothetical Data for a QSAR Study of this compound Analogs

| Compound ID | Substituent at C2 | LogP | Molecular Weight | Dipole Moment (Debye) | pIC₅₀ (-logIC₅₀) |

| A-1 | -H | 1.2 | 165.17 | 3.5 | 5.28 |

| A-2 | -Cl | 1.8 | 199.61 | 4.1 | 5.85 |

| A-3 | -NH₂ | 0.8 | 180.18 | 3.2 | 5.10 |

| A-4 | -CH₃ | 1.6 | 179.20 | 3.6 | 5.45 |

Using this data, a QSAR equation could be generated. For instance, a hypothetical MLR equation might look like:

pIC₅₀ = 0.5 * LogP - 0.01 * Molecular Weight + 0.2 * Dipole Moment + 4.5

This equation would suggest that higher hydrophobicity (LogP) and a larger dipole moment contribute positively to the biological activity, while an increase in molecular weight has a slight negative impact. Such a model, once validated, could be used to predict the activity of yet-unsynthesized analogs, thereby prioritizing the synthesis of the most promising candidates and reducing the time and cost of drug discovery.

Biological Interactions and Mechanistic Elucidation of 7 Methoxy 7h Purin 6 Amine

Enzyme Modulation and Metabolic Pathway Interference

Inhibition and Activation of Purine (B94841) Metabolism Enzymes

There is currently no available data from in vitro or in vivo studies that describes the effects of 7-Methoxy-7H-purin-6-amine on enzymes involved in purine metabolism.

Impact on Nucleotide Biosynthesis and Degradation Pathways

Scientific literature lacks any investigation into how this compound may interfere with the complex pathways of nucleotide biosynthesis or degradation.

Cellular Responses and Signaling Pathway Perturbation

Cell Cycle Regulation and Apoptosis Induction

There are no published studies that have examined the influence of this compound on cell cycle progression or its potential to induce apoptosis in any cell line.

Reactive Oxygen Species (ROS) Generation and Oxidative Stress Responses

The capacity of this compound to induce the generation of reactive oxygen species or to elicit cellular responses to oxidative stress has not been documented in any scientific research.

DNA Damage and Repair Pathway Modulation

There is no evidence in the current body of scientific literature to suggest that this compound interacts with DNA, causes DNA damage, or modulates any DNA repair pathways.

Endoplasmic Reticulum (ER) Stress and Mitochondrial Dysfunction

The endoplasmic reticulum (ER) is vital for protein synthesis and folding, while mitochondria are central to cellular energy production and apoptosis. Disruption in either organelle can lead to cellular dysfunction and death. ER stress occurs when unfolded or misfolded proteins accumulate, triggering the Unfolded Protein Response (UPR). Chronic ER stress is linked to various diseases.

Mitochondrial dysfunction impairs ATP synthesis and can lead to the overproduction of reactive oxygen species (ROS), causing oxidative stress. This dysfunction can be a primary cause of disease or a secondary consequence of other cellular stresses. The interplay between ER stress and mitochondrial dysfunction is critical in determining cell fate.

Currently, specific research data detailing the direct effects of this compound on inducing or mitigating ER stress and mitochondrial dysfunction is not extensively available in the public scientific literature. While studies on other novel purine derivatives have explored such mechanisms, dedicated investigations for this specific compound are required to elucidate its role in these pathways.

Molecular Target Identification and Binding Kinetics

Understanding how a compound interacts with its molecular targets is fundamental to elucidating its mechanism of action. This involves identifying specific proteins the ligand binds to and characterizing the kinetics of this interaction.

The purine scaffold is a well-established pharmacophore known to interact with a wide range of protein targets, particularly enzymes involved in cellular signaling and metabolism, such as protein kinases and heat shock protein 90 (Hsp90). Computational docking and molecular dynamics simulations are often employed to predict and analyze these interactions.

For purine derivatives, interactions within the ATP-binding site of kinases are common, often involving hydrogen bonds and hydrophobic interactions with key residues. For instance, studies on purine-based inhibitors targeting Hsp90 have shown that the purine ring binds tightly within a specific pocket, making extensive hydrophobic contacts, while substituents influence orientation and affinity.

While these general principles apply to the purine class, specific ligand-protein interaction studies crystallographically or biochemically defining the molecular targets for this compound are not prominently documented. Future research, including techniques like thermal shift assays, affinity chromatography, and X-ray crystallography, would be necessary to identify its precise binding partners and interaction motifs.

Receptor occupancy studies measure the fraction of a receptor pool that is bound by a ligand at a given concentration, which is crucial for understanding in vivo activity. Allosteric modulators are ligands that bind to a site on a receptor distinct from the primary (orthosteric) binding site, thereby altering the receptor's response to its endogenous ligand. This can manifest as positive allosteric modulation (PAM), enhancing the natural ligand's effect, or negative allosteric modulation (NAM), which reduces it.

The concept of allosteric modulation is particularly relevant for G-protein coupled receptors (GPCRs), a large family of receptors that includes adenosine (B11128) receptors, for which the purine ring of adenosine is the natural ligand. However, there is currently a lack of specific published data on whether this compound acts as an allosteric modulator or on its receptor occupancy kinetics at specific targets.

Investigation of Diverse Biological Activities in Pre-clinical Models

Pre-clinical evaluation in cellular models provides the first indication of a compound's potential therapeutic activities. For purine analogs, these investigations often focus on anticancer, antimicrobial, and antiviral properties.

Numerous studies have demonstrated the antiproliferative and cytotoxic potential of substituted purine derivatives against a variety of human cancer cell lines. The mechanism often involves the inhibition of critical cellular processes like cell cycle progression or the induction of apoptosis. For example, various 2,6,9-trisubstituted purines have been synthesized and tested for their cytotoxic effects on cell lines including HeLa (cervical cancer), HCT116 (colon cancer), and HL-60 (leukemia).

Research on related purine structures indicates that modifications at various positions on the purine ring can significantly influence cytotoxic potency and selectivity. While direct and extensive studies on this compound are limited, the data from analogous compounds suggest that this chemical class is a promising area for the development of novel anticancer agents. The table below summarizes findings for some related purine compounds.

| Compound Class | Cell Line | Cancer Type | Measured Effect | Reference |

|---|---|---|---|---|

| 2,6,9-Trisubstituted Purine Derivatives | HeLa | Cervical Cancer | IC50 values vary by substitution, e.g., 2.7 µM for compound 4e | |

| 2,6,9-Trisubstituted Purine Derivatives | HCT116 | Colon Cancer | Variable cytotoxicity observed across derivatives | |

| Purine-Piperazine Hybrids | MCF-7 | Breast Cancer | Significant antiproliferative activity | |

| Purine-Piperazine Hybrids | A549 | Lung Cancer | Moderate to high cytotoxicity observed | |

| 7-Methoxyheptaphylline | HT29 | Colon Cancer | Significant cell death at 100 µM | |

| 7-Methoxyheptaphylline | HepG2 | Liver Cancer | Induced cell death, less potent than on HT29 |

The purine scaffold is also a key component in many established antiviral nucleoside analogs that interfere with viral replication. Likewise, various heterocyclic compounds, including those with methoxy (B1213986) substitutions, have been investigated for antimicrobial properties.

For example, second-generation methylenecyclopropane (B1220202) nucleosides, which are acyclic purine analogs, have demonstrated potent and selective activity against several human herpesviruses. In some series, 6-alkoxy purine derivatives showed that antiviral activity was dependent on the length of the carbon chain. Other research has focused on carbazole (B46965) derivatives, which also contain a heterocyclic nitrogen system, noting their potential as antibacterial agents. A series of 7-methoxyquinoline (B23528) derivatives bearing a sulfonamide moiety were synthesized and showed notable antimicrobial activity against pathogenic microbes responsible for urinary tract infections.

These findings suggest that heterocycles containing a methoxy group, such as this compound, could possess antimicrobial or antiviral potential. However, specific screening data for this compound against a panel of bacterial, fungal, or viral strains is not widely available in the literature and remains a subject for future investigation.

Anti-inflammatory and Immunomodulatory Effects

Searches of peer-reviewed scientific literature and research databases did not yield any studies specifically investigating the anti-inflammatory or immunomodulatory effects of this compound. While the broader class of purine derivatives has been a subject of interest in inflammation and immunology research, no specific data, such as effects on cytokine production, inflammatory pathways (like NF-κB), or immune cell function, have been published for this exact molecule. Therefore, its potential activities in these areas remain uninvestigated and unknown.

Antioxidant Mechanisms

There is currently no available scientific data from studies examining the antioxidant properties or mechanisms of this compound. Standard antioxidant assays, such as DPPH radical scavenging or ferric reducing antioxidant power (FRAP) tests, have not been reported for this compound in the scientific literature. Consequently, its capacity to act as an antioxidant, either through direct radical scavenging or by influencing endogenous antioxidant enzymes, has not been determined.

Potential as Plant Growth Regulators and Cytokinin Mimics

The potential for this compound to act as a plant growth regulator or a cytokinin mimic has not been explored in published research. Cytokinin activity is highly structure-dependent, and substitutions on the purine ring, particularly at the N7 and N9 positions, are known to significantly impact or abolish binding to cytokinin receptors in plants. As this compound is an N7-substituted purine, its potential for cytokinin-like activity is theoretically low, but specific biological assays on various plant species have not been conducted to confirm this.

Future Research Directions and Prospective Applications of 7 Methoxy 7h Purin 6 Amine

Design and Synthesis of Advanced Purine (B94841) Derivatives with Enhanced Biological Specificity

The synthesis of novel purine derivatives is a cornerstone of advancing their therapeutic potential. tubitak.gov.tr For 7-Methoxy-7H-purin-6-amine, future research will likely focus on creating analogs with improved biological specificity and efficacy. The development of more efficient and sustainable synthesis methods is crucial for the advancement of purine chemistry. numberanalytics.com

Recent advancements in synthetic methodologies, such as microwave-assisted synthesis and the use of catalysts like transition metals, can be applied to create libraries of derivatives based on the this compound scaffold. numberanalytics.com Modifications could involve substitutions at various positions of the purine ring, leading to compounds with tailored properties. For instance, introducing different functional groups at the C2, C6, and C8 positions could significantly alter the molecule's interaction with biological targets. tubitak.gov.trrsc.org The goal is to develop compounds with enhanced affinity for specific enzymes or receptors while minimizing off-target effects. mdpi.com

The synthesis of such derivatives often involves multi-step processes. tubitak.gov.tr For example, starting with a precursor like 4,6-dichloro-5-nitropyrimidine, a series of reactions can lead to the desired substituted purine. tubitak.gov.tr A key challenge in purine chemistry is controlling the regioselectivity of substitutions, particularly at the N7 and N9 positions. acs.orgnih.gov The development of methods that favor the N7 substitution, as seen in this compound, is a significant area of research. acs.orgnih.gov

Integration of Artificial Intelligence and Machine Learning in Purine Research

The use of artificial intelligence (AI) and machine learning (ML) is set to revolutionize purine research by accelerating the discovery of new compounds and predicting their biological activities. numberanalytics.com These computational tools can analyze vast datasets of chemical structures and biological activities to identify promising candidates for synthesis and testing. nih.govmdpi.com

For this compound, AI and ML algorithms can be employed to:

Predict Biological Activity: By training models on existing data for purine derivatives, it is possible to predict the potential therapeutic effects of novel analogs of this compound. mdpi.comfrontiersin.org

Optimize Molecular Structures: Machine learning models can suggest structural modifications to enhance desired properties, such as binding affinity to a target protein or improved metabolic stability. mdpi.com

Elucidate Mechanisms of Action: AI can help in identifying the likely biological targets of a compound by comparing its predicted properties with those of known drugs and bioactive molecules. rsc.org

Streamline Synthesis Routes: AI can also assist in designing more efficient and cost-effective synthetic pathways for producing these complex molecules. numberanalytics.com

The integration of these technologies can significantly reduce the time and cost associated with drug discovery and development, making the exploration of purine derivatives more efficient. acs.org

Novel Therapeutic Strategies Based on this compound Derivatives

Purine analogs are already established in medicine as anticancer, antiviral, and anti-inflammatory agents. mdpi.comnih.gov Derivatives of this compound could form the basis for new therapeutic strategies targeting a range of diseases.

Anticancer Therapies: Many purine derivatives function as antimetabolites, interfering with DNA synthesis in rapidly dividing cancer cells. frontiersin.org Future research could explore the potential of this compound derivatives as inhibitors of key enzymes in cancer cell proliferation or as inducers of apoptosis. mdpi.com The structural versatility of the purine scaffold allows for the design of compounds that target specific cancer-related pathways with high selectivity. mdpi.com

Antiviral Agents: The structural similarity of purine analogs to natural nucleosides makes them effective inhibitors of viral replication. nih.gov Research into this compound derivatives could lead to the development of new antiviral drugs with novel mechanisms of action.

Anti-inflammatory and Immunomodulatory Agents: Adenosine (B11128), a natural purine, plays a crucial role in modulating inflammation through its receptors. nih.gov Synthetic purine derivatives can be designed to target these receptors with high affinity and specificity, offering new therapeutic options for inflammatory and autoimmune diseases. nih.gov

The development of hybrid molecules, which combine the purine scaffold with other pharmacologically active fragments, is another promising strategy to enhance therapeutic efficacy and overcome drug resistance. mdpi.com

Exploration of this compound in Non-Medicinal Biological Systems

The applications of purine derivatives extend beyond medicine. Future research on this compound could uncover its potential in various non-medicinal biological systems.

Agricultural Applications: Some purine derivatives have been shown to act as plant growth regulators. numberanalytics.com Investigating the effects of this compound on plant physiology could lead to the development of novel agrochemicals that enhance crop yields or stress resistance.

Biochemical Research Tools: Modified purines are invaluable tools for studying fundamental biological processes. ontosight.ai this compound and its derivatives can be used as chemical probes to investigate the function of specific enzymes and receptors involved in purine metabolism and signaling. chemimpex.com Their unique structure can help in elucidating the intricate mechanisms of nucleic acid metabolism and cellular regulation. chemimpex.com

Materials Science: Purine-based materials are being explored for applications in electronics and energy storage due to their unique electronic properties. numberanalytics.com The specific structure of this compound might lend itself to the creation of novel organic materials with interesting conductive or optical properties.

Q & A

Q. What are the primary methods for structural characterization of 7-Methoxy-7H-purin-6-amine, and how do crystallographic studies contribute to its identification?

Q. How is the purity of synthesized this compound validated in academic research?

Answer: Purity is assessed via:

- HPLC : Retention time comparison with standards (e.g., >99% purity criteria, as seen in pharmacokinetic studies of similar purines) .

- NMR Spectroscopy : Integration ratios for protons (e.g., methoxy group at δ ~3.8 ppm and aromatic protons in purine ring) .

- Mass Spectrometry : Molecular ion peaks matching the theoretical mass (e.g., 179.18 g/mol for dimethylamino analogs) .

Advanced Research Questions

Q. How can researchers address contradictions in reported pharmacokinetic properties of this compound derivatives?

Answer: Discrepancies in properties like LogP or bioavailability often arise from methodological differences. Strategies include:

- Comparative Assays : Standardizing solvent systems (e.g., DMSO concentration in solubility tests) .

- Computational Modeling : Using tools like iLOGP to predict partition coefficients, cross-referenced with experimental data .

- Meta-Analysis : Aggregating data from multiple studies (e.g., contrasting GI absorption rates of methylated purines) .

Q. Example Table: Pharmacokinetic Data Comparison

| Property | Study A (N-Methyl Derivative) | Study B (6-Methyl Derivative) |

|---|---|---|

| LogP (iLOGP) | 0.44 | 0.55 |

| Bioavailability Score | 0.55 | 0.62 |

| P-gp Inhibition | No | Not Reported |

Q. What experimental designs are optimal for studying the biological activity of this compound in in vitro assays?

Answer:

- Dose-Response Curves : Test concentrations spanning 0.1–100 μM to determine IC50 values for enzyme inhibition (e.g., kinase assays) .

- Control Groups : Include analogs like 2-(dimethylamino)-7H-purin-6-ol to isolate methoxy group effects .

- Cell Viability Assays : Use MTT or resazurin-based protocols to rule off-target cytotoxicity .

Q. How can researchers resolve ambiguities in regioselectivity during the synthesis of this compound derivatives?

Answer:

- Isotopic Labeling : Track methoxy group incorporation via C-NMR .

- Competitive Reaction Studies : Compare yields under varying conditions (e.g., solvent polarity, catalyst presence) .

- DFT Calculations : Predict thermodynamic favorability of substitution at N-7 vs. N-9 positions .

Methodological Guidance

Q. What safety protocols are critical when handling this compound in laboratory settings?

Answer:

Q. How can computational tools enhance the study of this compound’s reactivity?

Answer:

- Molecular Dynamics Simulations : Model solvation effects and intermolecular interactions (e.g., hydrogen bonding with water) .

- Docking Studies : Predict binding affinities to biological targets (e.g., adenosine receptors) using AutoDock Vina .

- QSAR Models : Correlate substituent effects (e.g., methoxy vs. methyl groups) with activity .

Data Contradiction Analysis

Q. Why do reported melting points for this compound analogs vary across studies?

Answer: Variations arise from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.